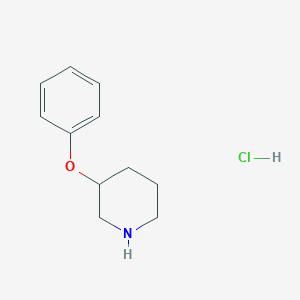

3-Phenoxypiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIVAVLUDPXIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589974 | |

| Record name | 3-Phenoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171992-10-1 | |

| Record name | 3-Phenoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Phenoxypiperidine Hydrochloride

Abstract

This guide provides a comprehensive technical overview of the synthetic pathways leading to 3-phenoxypiperidine hydrochloride, a valuable building block in medicinal chemistry.[1] The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical process parameters involved. We will explore the predominant synthetic route, which proceeds via an N-protected 3-hydroxypiperidine intermediate, detailing the strategic rationale behind each transformation. Alternative synthetic strategies are also discussed to provide a broader context for process development. The core of this guide is rooted in field-proven insights, emphasizing the causality behind experimental choices to ensure reproducibility and scalability.

Introduction: Significance and Synthetic Strategy

This compound is a key structural motif and intermediate in the development of various bioactive molecules and pharmaceutical agents, particularly those targeting neurological disorders.[1][2][3] Its piperidine core combined with a flexible phenoxy ether linkage allows for diverse interactions with biological targets, making it a compound of significant interest in drug discovery.[4] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical properties for handling and formulation.[5]

The synthesis of this molecule presents a classic challenge in organic chemistry: the selective formation of a C-O ether bond in the presence of a reactive secondary amine. A robust synthetic strategy must therefore address the chemoselectivity of the key bond-forming step. The most logical and widely practiced approach involves a protection-functionalization-deprotection sequence, which forms the primary focus of this guide.

Retrosynthetic Analysis

A retrosynthetic breakdown of this compound reveals a straightforward and convergent strategy. The final salt formation is a trivial step from the free base, 3-phenoxypiperidine. The critical C-O ether bond can be disconnected, suggesting a nucleophilic substitution reaction between a 3-hydroxypiperidine derivative and a phenyl electrophile, or more commonly, a 3-electrophilic piperidine and a phenoxide nucleophile. To prevent the piperidine nitrogen from interfering, it is typically protected with a suitable group (PG), such as a benzyl (Bn) group, which is stable under the conditions of ether formation but can be removed selectively later. This leads to the key intermediate, N-benzyl-3-hydroxypiperidine.

Caption: Retrosynthetic pathway for 3-phenoxypiperidine HCl.

Primary Synthesis Pathway: The N-Benzyl Protected Route

This pathway is arguably the most efficient and scalable method, relying on commercially available starting materials and well-understood chemical transformations. It can be divided into four distinct stages.

Caption: The four main stages of the primary synthesis pathway.

Stage 1: N-Protection of 3-Hydroxypiperidine

Causality: The secondary amine of 3-hydroxypiperidine is nucleophilic and would compete with the hydroxyl group in the subsequent etherification step. Furthermore, its basicity can interfere with many reaction conditions. Therefore, protection is mandatory. The benzyl group is an ideal choice as it is robust under both acidic and basic conditions but can be selectively removed via catalytic hydrogenation, a process that typically does not affect the aryl ether bond.[6][7]

Experimental Protocol: N-Benzylation

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 1.5 eq).[8]

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.[8]

-

Stir the reaction mixture for 4-6 hours at room temperature or until TLC analysis indicates the consumption of the starting material.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield N-benzyl-3-hydroxypiperidine.[8]

| Parameter | Value | Rationale |

| Solvent | Acetone / Acetonitrile | Aprotic polar solvent, effectively dissolves reactants. |

| Base | K₂CO₃ | Sufficiently basic to act as an acid scavenger without causing side reactions. |

| Temperature | Room Temperature | Mild conditions are sufficient for this SN2 reaction. |

| Stoichiometry | Slight excess of Benzyl Bromide | Ensures complete conversion of the starting amine. |

| Typical Yield | >90% | High-yielding and clean reaction. |

Stage 2: C-O Ether Bond Formation

This is the key bond-forming step. Two highly effective and reliable methods are presented: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Causality: This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an electrophile.[9][10] In this context, the hydroxyl group of N-benzyl-3-hydroxypiperidine is deprotonated by a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a potent nucleophile.[11] While one could react this alkoxide with an activated phenyl ring (e.g., fluoronitrobenzene), it is generally more practical and common to react a phenoxide with an activated piperidine (e.g., a tosylate or halide). For simplicity and effectiveness, reacting the piperidinol-alkoxide with an unactivated phenyl source is less common; the Mitsunobu reaction is often preferred for direct coupling of alcohols. However, a modified Williamson approach using phenoxide is viable.

Causality: The Mitsunobu reaction provides a powerful and mild alternative for directly coupling an alcohol with a suitable nucleophile, in this case, phenol.[12][13] The reaction mechanism involves the in-situ activation of the hydroxyl group by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14] The alcohol is converted into a good leaving group (an oxyphosphonium salt), which is then displaced by the phenoxide nucleophile in an SN2 fashion.[12]

Experimental Protocol: Mitsunobu Reaction

-

In an inert atmosphere (N₂ or Ar), dissolve N-benzyl-3-hydroxypiperidine (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).[15]

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution.[13] The order of addition is critical for success.[14][15]

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture. The crude product will contain significant amounts of triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

-

Purify the residue by flash column chromatography on silica gel to isolate the desired N-benzyl-3-phenoxypiperidine.

| Parameter | Value | Rationale |

| Reagents | PPh₃, DIAD/DEAD | Standard Mitsunobu reagents for in-situ alcohol activation.[14] |

| Solvent | Anhydrous THF | Aprotic and capable of dissolving all reactants and intermediates. |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction between PPh₃ and DIAD.[13] |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of PPh₃ and reaction with atmospheric moisture. |

| Typical Yield | 70-85% | Good to excellent yields, but purification can be challenging. |

Stage 3: N-Deprotection via Catalytic Hydrogenation

Causality: The benzyl group must be removed to yield the final free base. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile.[7] The reaction involves the cleavage of the C-N benzyl bond over a palladium catalyst in the presence of a hydrogen source.[6] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is often more convenient for lab-scale synthesis than using hydrogen gas.[16]

Experimental Protocol: N-Debenzylation

-

Dissolve N-benzyl-3-phenoxypiperidine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add palladium on carbon (10% Pd/C, ~5-10 mol% by weight).

-

Add ammonium formate (3-5 eq) as the hydrogen transfer agent.[16]

-

Reflux the mixture gently (40-60 °C) for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the combined filtrates under reduced pressure. The residue is the crude 3-phenoxypiperidine free base.

| Parameter | Value | Rationale |

| Catalyst | 10% Pd/C | Highly effective and standard catalyst for hydrogenolysis.[7] |

| H₂ Source | Ammonium Formate | Safe and convenient hydrogen donor for transfer hydrogenation.[16] |

| Solvent | Methanol / Ethanol | Protic solvents that are ideal for hydrogenation reactions. |

| Workup | Filtration through Celite | Effectively removes the heterogeneous catalyst. |

| Typical Yield | >95% | Typically a very clean and high-yielding transformation. |

Stage 4: Hydrochloride Salt Formation

Causality: Converting the final free base, which is often an oil, into its hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify, and has better solubility in aqueous media for biological testing.[1][5]

Experimental Protocol: Salt Formation

-

Dissolve the crude 3-phenoxypiperidine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a miscible organic solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring.

-

A white precipitate of this compound will form. Continue addition until the solution becomes slightly acidic (test with pH paper).

-

Stir the resulting slurry for 30 minutes at room temperature or in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Alternative Synthetic Approaches

While the N-protected route is robust, other strategies exist and may be advantageous under specific circumstances.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could theoretically form the C-N bond between piperidine and a bromo-substituted phenyl ether.[17][18] However, this approach is less convergent and may require more expensive catalysts and ligands.[19][20]

-

Nucleophilic Aromatic Substitution (SNAr): One could react 3-hydroxypiperidine with a highly electron-deficient aryl halide, such as 2,4-dinitrofluorobenzene. The resulting ether would then require reduction of the nitro groups, making this a multi-step and less direct route.

-

Direct Alkylation with 3-Chloropiperidine: Reacting phenol (as phenoxide) with an N-protected 3-chloropiperidine derivative is another viable Williamson synthesis approach.[21][22] The synthesis of stable 3-chloropiperidine precursors can be challenging, but this route offers a direct C-O bond formation without the need for in-situ alcohol activation.[23][24]

Safety and Handling

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Benzyl bromide is a lachrymator. DIAD/DEAD and their byproducts are toxic. Palladium on carbon is flammable and can ignite solvents like methanol in the presence of air; it should be handled wet and filtered carefully.[25]

-

Reactions: Conduct all reactions in a well-ventilated fume hood. The Mitsunobu reaction can be exothermic and requires careful temperature control during reagent addition. Hydrogenation reactions should be performed with appropriate care, especially when using hydrogen gas.

Conclusion

The synthesis of this compound is most reliably achieved through a four-stage process involving N-benzylation of 3-hydroxypiperidine, Mitsunobu etherification with phenol, catalytic transfer hydrogenation for debenzylation, and final salt formation with HCl. This pathway utilizes well-established, high-yielding reactions and provides a clear and scalable route to this important pharmaceutical intermediate. Understanding the rationale behind each step—from the choice of protecting group to the specific conditions for the key bond formation—is paramount for successful and reproducible synthesis in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Mechanism of Action of 3-Phenoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypiperidine hydrochloride is a versatile piperidine derivative that has garnered significant interest in neuropharmacology. While primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents, its intrinsic pharmacological profile is of considerable importance for understanding the structure-activity relationships of related compounds. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, focusing on its role as a selective sigma-1 receptor agonist. Drawing upon data from closely related phenoxyalkylpiperidine analogs, this document will elucidate its interaction with the sigma-1 receptor, the subsequent downstream signaling cascades, and its potential, though less characterized, interactions with monoamine transporters. Detailed experimental protocols for characterizing such compounds are also provided to facilitate further research and development.

Introduction: The Significance of the Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for interacting with a multitude of biological targets.[1] The addition of a phenoxy group at the 3-position creates a molecule with the potential to engage with specific receptor systems within the central nervous system (CNS). This compound serves as a foundational structure for a class of compounds being investigated for neurological and psychiatric disorders, including depression and anxiety.[2] Its primary mechanism of action is believed to be mediated through its activity as a selective agonist for the sigma-1 receptor.[3]

Primary Pharmacological Target: The Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[4] It is not a classical G protein-coupled receptor or ion channel but rather a modulator of various signaling proteins. Agonist binding to the sigma-1 receptor is implicated in a range of cellular processes, including the regulation of intracellular calcium signaling, neuroprotection, and the modulation of neurotransmitter release.[3][4]

Binding Affinity and Selectivity

While direct, publicly available quantitative binding data for this compound is limited, extensive research on closely related phenoxyalkylpiperidines provides strong evidence for its likely high affinity and selectivity for the sigma-1 receptor. For instance, studies on N-substituted phenoxyalkylpiperidines have demonstrated subnanomolar to low nanomolar binding affinities (Ki) for the sigma-1 receptor.[5][6]

A study on a series of phenoxyalkylpiperidines revealed that these compounds generally exhibit high selectivity for the sigma-1 receptor over the sigma-2 subtype.[5] This selectivity is a critical attribute for a therapeutic lead, as it minimizes off-target effects. The phenoxy portion connected to the piperidine moiety has been identified as an optimal scaffold for conferring this sigma-1 selectivity.[5]

Table 1: Representative Binding Affinities of Structurally Related Phenoxyalkylpiperidines

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ1/σ2 Selectivity | Reference |

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 - 1.18 | > 50 | > 42 | [5] |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 - 1.49 | > 50 | > 33 | [5] |

| 1-[3-(4-chlorophenoxy)propyl]-2,6-dimethylpiperidine | 17.2 | > 50 | > 2.9 | [5] |

This table presents data for structurally related compounds to infer the likely binding profile of this compound.

Agonist Activity at the Sigma-1 Receptor

Compounds within the phenoxyalkylpiperidine class have been characterized as agonists at the sigma-1 receptor.[5][6] This agonist activity is believed to be responsible for the observed therapeutic effects, such as anti-amnesic properties in preclinical models.[6][7] The interaction of these ligands with key amino acid residues, such as E172, within the sigma-1 receptor binding pocket is thought to induce a conformational change that initiates its chaperone activity.[5]

Downstream Signaling Pathways of Sigma-1 Receptor Activation

Activation of the sigma-1 receptor by an agonist like this compound initiates a cascade of intracellular events. As a chaperone protein, its primary role is to ensure the correct folding and function of its partner proteins.

Modulation of Intracellular Calcium Homeostasis

One of the most well-characterized functions of the sigma-1 receptor is its role in regulating calcium (Ca2+) signaling between the endoplasmic reticulum (ER) and mitochondria. Upon agonist binding, the sigma-1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to interact with and stabilize the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel for ER Ca2+ release. This modulation of Ca2+ flux is critical for maintaining cellular homeostasis and neuronal function.

Diagram 1: Sigma-1 Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 1171992-10-1,this compound | lookchem [lookchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY [ricerca.uniba.it]

- 7. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenoxypiperidine hydrochloride chemical properties

An In-depth Technical Guide to 3-Phenoxypiperidine Hydrochloride

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted at the third position with a phenoxy group.[1] As a member of the piperidine derivative family, which forms the structural core of numerous pharmaceuticals, this compound has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery.[2][3] Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents. Notably, this compound is being investigated for its potential in treating neurological and psychiatric disorders, partly due to its activity as a selective agonist for the sigma-1 receptor, which is involved in modulating intracellular calcium signaling and neurotransmitter release.[4] It is crucial to distinguish its structure from the related 3-phenylpiperidine, which possesses a direct carbon-carbon bond between the rings, whereas 3-phenoxypiperidine features a more flexible ether linkage.[1]

Section 1: Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-PHENOXYPIPERIDINE HCL; Piperidine, 3-phenoxy-, hydrochloride | [4] |

| CAS Number | 1171992-10-1 | [1][2][4] |

| Molecular Formula | C₁₁H₁₅NO·HCl (or C₁₁H₁₆ClNO) | [1][2][4] |

| Molecular Weight | 213.71 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Purity | ≥ 96-97% (HPLC) | [2][5] |

| Solubility | The hydrochloride salt form enhances solubility in polar solvents, including water, compared to its free base.[1] Specific quantitative data is not widely published. | [1] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. Keep container tightly sealed.[2][4] | [2][4] |

Section 2: Synthesis and Reactivity

Plausible Synthetic Pathway

While specific, scaled-up manufacturing protocols are proprietary, a logical and common approach for synthesizing 3-phenoxypiperidine is via a Williamson ether synthesis. This method involves the coupling of an alcohol with an alkyl halide or, in this case, the coupling of a phenoxide with a piperidine derivative. A crucial consideration is the protection of the piperidine nitrogen to prevent it from acting as a competing nucleophile.

The proposed workflow is as follows:

-

N-Protection: The secondary amine of a starting material like 3-hydroxypiperidine is protected, typically with a Boc (tert-butyloxycarbonyl) group, to form N-Boc-3-hydroxypiperidine. This step ensures that the subsequent reaction occurs at the hydroxyl group.

-

Activation/Coupling: The hydroxyl group of the protected piperidine is activated, or alternatively, phenol is deprotonated to form sodium phenoxide. These are then reacted together in a suitable polar aprotic solvent (e.g., DMF, THF) to form the ether linkage.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl).

-

Salt Formation: The resulting 3-phenoxypiperidine free base is treated with hydrochloric acid in a suitable solvent (e.g., ether, isopropanol) to precipitate the stable hydrochloride salt.

Reactivity Profile

The reactivity of 3-phenoxypiperidine is governed by its three main structural components:

-

Piperidine Nitrogen: As a secondary amine (in its free base form), the nitrogen is nucleophilic and will readily react with electrophiles such as alkyl halides and acyl chlorides. In its hydrochloride salt form, the nitrogen is protonated and non-nucleophilic.

-

Phenoxy Ether Linkage: The C-O-C bond is generally stable under standard reaction conditions. Cleavage requires harsh conditions, such as strong acids (e.g., HBr, HI).

-

Aromatic Ring: The phenyl ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The phenoxy group is an ortho-, para-directing activator.

Section 3: Applications in Research and Drug Development

This compound serves primarily as a key intermediate or scaffold in the synthesis of more complex, biologically active molecules.[1][2] Its structural motifs are prevalent in compounds targeting the central nervous system.

-

Neuroscience and Psychiatric Disorders: The compound is a precursor for developing potential treatments for neurological conditions such as Alzheimer's disease and psychiatric disorders like depression.[4] This is linked to its role as a selective sigma-1 receptor agonist, a target implicated in neuroprotection and mood regulation.[4]

-

Structure-Activity Relationship (SAR) Studies: The piperidine ring and the phenoxy group provide distinct points for chemical modification. Researchers can systematically alter substituents on either ring to explore how structural changes affect biological activity, potency, and selectivity. This makes it an excellent scaffold for SAR exploration in drug discovery campaigns.[6]

-

Analgesics and Other CNS Agents: The broader class of 3-substituted piperidines is a well-established pharmacophore in the development of analgesics and other psychoactive agents that interact with neurotransmitter systems.[6][7]

Section 4: Analytical Characterization Profile (Expected)

While public spectral data is scarce, the structure of this compound allows for the prediction of characteristic signals in common analytical techniques.

-

¹H NMR:

-

Aromatic Protons: Signals expected in the δ 6.8-7.5 ppm range, showing characteristic splitting for a monosubstituted benzene ring.

-

Piperidine Protons: A complex series of multiplets expected in the δ 1.5-3.5 ppm range. The proton on the carbon bearing the phenoxy group (C3-H) would likely appear further downfield within this range. The protons adjacent to the nitrogen (C2-H, C6-H) would also be downfield.

-

Amine Proton (N-H): A broad signal, which may be exchangeable with D₂O. In the hydrochloride salt, this signal (N-H₂⁺) would be prominent.

-

-

¹³C NMR:

-

Aromatic Carbons: 6 signals expected in the δ 115-160 ppm range.

-

Aliphatic Carbons: 5 signals for the piperidine ring carbons expected in the δ 20-80 ppm range. The carbon attached to the oxygen (C3) would be the most downfield of this set.

-

-

Mass Spectrometry (MS): In ESI+ mode, the free base would show a molecular ion peak [M+H]⁺ at approximately m/z 178.12.

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad band around 3200-3400 cm⁻¹ (for the free base) or a broader N-H₂⁺ stretch for the salt.

-

C-O-C Stretch: A strong, characteristic ether stretch around 1200-1250 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

Section 5: Safety, Handling, and Storage

Hazard Identification

This compound is classified as an irritant.[4] Standard safety precautions for handling chemical reagents should be strictly followed.

-

Hazard Codes: Xi (Irritant).[4]

-

GHS Hazard Statements (General for Piperidine Derivatives): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][9]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Nitrile or neoprene gloves.

-

Chemical safety goggles or a face shield.

-

A laboratory coat.[9]

-

-

Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent, inert material to clean up the spill. Dispose of waste in a sealed container according to institutional and local regulations.[9]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][12] Recommended storage temperature is between 0-8°C.[2]

Conclusion

This compound is a valuable chemical entity with significant potential in the field of pharmaceutical sciences. Its unique structure, combining the pharmacologically relevant piperidine core with a flexible phenoxy substituent, makes it an attractive starting point for the synthesis of novel compounds targeting the central nervous system. With established utility as a building block for potential therapeutics aimed at neurological and psychiatric disorders, particularly through its interaction with the sigma-1 receptor, it remains a compound of high interest for researchers and drug development professionals. Proper understanding of its chemical properties, reactivity, and safety protocols is paramount to unlocking its full potential in the pursuit of innovative medicines.

References

- 1. This compound (1171992-10-1) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Phenoxypiperidine hydrochloride | C11H16ClNO | CID 17749786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxypiperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a piperidine ring linked to a phenyl group via an ether bond, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2][3] As with any compound intended for pharmaceutical research, rigorous structural elucidation and purity assessment are paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to offer both theoretical insights and practical methodologies for the unambiguous identification and characterization of this important molecule.

Molecular Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the overall structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring, the phenoxy group, and the amine proton. The hydrochloride salt form will influence the chemical shift of the protons near the nitrogen atom.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 2H | N-H₂⁺ |

| ~7.30 - 7.40 | Triplet | 2H | Ar-H (meta) |

| ~6.95 - 7.05 | Triplet | 1H | Ar-H (para) |

| ~6.90 - 7.00 | Doublet | 2H | Ar-H (ortho) |

| ~4.70 - 4.80 | Multiplet | 1H | O-CH |

| ~3.20 - 3.40 | Multiplet | 2H | N-CH₂ (axial & equatorial) |

| ~2.90 - 3.10 | Multiplet | 2H | N-CH₂ (axial & equatorial) |

| ~1.80 - 2.20 | Multiplet | 4H | -CH₂-CH₂- |

Expertise & Experience in Interpretation:

The broad signal in the downfield region (~9.5 - 10.5 ppm) is characteristic of the acidic protons of the piperidinium ion (N-H₂⁺). The exact chemical shift and broadness can be influenced by the solvent and concentration. The aromatic protons of the phenoxy group are expected to appear in their typical region (6.90 - 7.40 ppm), with the ortho, meta, and para protons showing distinct multiplicities due to spin-spin coupling. The proton at the 3-position of the piperidine ring (O-CH) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom. The remaining piperidine protons will appear as complex multiplets in the upfield region. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility of the hydrochloride salt and to avoid exchange of the N-H protons with the solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | Ar-C (ipso, C-O) |

| ~130.0 | Ar-C (meta) |

| ~122.0 | Ar-C (para) |

| ~116.0 | Ar-C (ortho) |

| ~75.0 | O-CH |

| ~48.0 | N-CH₂ |

| ~43.0 | N-CH₂ |

| ~28.0 | -CH₂- |

| ~22.0 | -CH₂- |

Expertise & Experience in Interpretation:

The carbon atom of the phenoxy group directly attached to the oxygen (ipso-carbon) is expected to be the most downfield aromatic carbon at ~157.0 ppm. The other aromatic carbons will appear in the 116-130 ppm range. The carbon at the 3-position of the piperidine ring (O-CH) will be significantly downfield compared to the other aliphatic carbons due to the electronegative oxygen atom. The carbons adjacent to the nitrogen will also be deshielded. The use of proton-decoupled ¹³C NMR is standard to simplify the spectrum to a series of singlets.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 100 MHz (or corresponding frequency for the available spectrometer) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C and the quaternary carbon.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Structural Elucidation Workflow:

Caption: Workflow for the spectroscopic confirmation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the piperidinium ion, the C-O-C ether linkage, and the aromatic ring.

Predicted IR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2700 - 3000 | Strong, Broad | N-H⁺ stretch of the piperidinium salt |

| ~2850 - 2950 | Medium | C-H stretch (aliphatic) |

| ~1580 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1480 - 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1240 - 1260 | Strong | Asymmetric C-O-C stretch (aryl-alkyl ether) |

| ~1020 - 1050 | Medium | Symmetric C-O-C stretch (aryl-alkyl ether) |

| ~750 and ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Expertise & Experience in Interpretation:

The most prominent feature in the IR spectrum will be the broad and strong absorption in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary amine salt. The presence of a strong band around 1240-1260 cm⁻¹ is a key indicator of the aryl-alkyl ether linkage. The sharp peaks in the 1480-1600 cm⁻¹ region and the strong absorptions around 750 and 690 cm⁻¹ confirm the presence of the monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion of the free base.

Predicted Mass Spectrometry Data (ESI-MS):

| m/z | Assignment |

| 178.12 | [M+H]⁺ (protonated free base, C₁₁H₁₆NO⁺) |

Expertise & Experience in Interpretation:

The expected base peak in the ESI-MS spectrum will be the protonated molecular ion of the free base ([M+H]⁺) at an m/z of approximately 178.12.[5] This is because the hydrochloride salt will dissociate in the ESI source, and the free amine will be protonated. Further fragmentation (MS/MS) of the m/z 178 ion would likely involve cleavage of the ether bond or fragmentation of the piperidine ring, providing further structural confirmation.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of 3-Phenoxypiperidine.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. This guide has outlined the expected spectral data, the rationale behind their interpretation, and detailed experimental protocols. By following these methodologies, researchers and drug development professionals can confidently characterize this important pharmaceutical building block, ensuring the quality and integrity of their scientific endeavors.

References

- 1. This compound (1171992-10-1) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. betterbiochem.lookchem.com [betterbiochem.lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Phenoxypiperidine Hydrochloride: Synthesis, Characterization, and Application

Abstract

3-Phenoxypiperidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural motif, combining a flexible piperidine scaffold with a rigid phenoxy group, makes it a valuable precursor for synthesizing a wide range of biologically active molecules.[1] This guide provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. We will explore the compound's fundamental physicochemical properties, detail robust and validated synthetic protocols, discuss the mechanistic rationale behind these methods, and highlight its significant applications in the development of novel therapeutics, particularly in neuroscience.[1][2]

Introduction: The Strategic Importance of the 3-Phenoxypiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals and natural products.[3] Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in well-defined three-dimensional orientations for optimal interaction with biological targets. The introduction of a phenoxy group at the 3-position imparts a unique combination of lipophilicity and rigidity, which can be crucial for modulating a compound's pharmacokinetic (ADME) and pharmacodynamic properties.

This compound serves as a key intermediate in the synthesis of compounds targeting neurological and psychiatric disorders.[1][2] Its structure is a core component of molecules designed to interact with neurotransmitter systems, making it a subject of intense interest in drug discovery.[1] This guide aims to consolidate the essential technical knowledge required to effectively utilize this starting material in a research and development setting.

Physicochemical Properties and Characterization

Establishing the identity and purity of a starting material is a prerequisite for any successful synthetic campaign. This compound is typically a white to off-white crystalline powder, with its hydrochloride salt form enhancing its stability and solubility in polar solvents compared to the free base.[1][4]

Key identifying properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1171992-10-1 | [1][2][5] |

| Molecular Formula | C₁₁H₁₅NO·HCl (or C₁₁H₁₆ClNO) | [1][2] |

| Molecular Weight | 213.71 g/mol | [1][4] |

| Appearance | White to off-white powder/solid | [1] |

| Storage Temperature | 0-8°C, Sealed in dry conditions | [1][2] |

Note: While some databases may list CAS 64191-53-7 for the free base, 1171992-10-1 is consistently cited for the hydrochloride salt.

Self-Validating System for Quality Control: Before use, it is imperative to validate the material via standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the structural integrity and absence of organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the parent ion.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should typically be ≥96-99%.[1]

Synthesis of this compound: A Tale of Two Reactions

The creation of the characteristic aryl ether bond is the central challenge in synthesizing 3-phenoxypiperidine. The most common and industrially relevant strategies start from 3-hydroxypiperidine, a readily available precursor.[6][7] The choice of synthetic route often depends on factors like scale, stereochemical requirements, and tolerance for specific reagents. We will detail two primary, field-proven methods: the Mitsunobu reaction and the Williamson ether synthesis.

Route A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with a predictable inversion of stereochemistry, making it ideal for synthesizing specific enantiomers from chiral alcohols.[8][9] The reaction converts a primary or secondary alcohol into a variety of functional groups, including the desired phenyl ether.[8][9]

Causality & Mechanism: The reaction proceeds via the activation of the alcohol's hydroxyl group by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The PPh₃ and DEAD first form a zwitterionic adduct.[10] This adduct deprotonates the nucleophile (phenol in this case) and activates the alcohol, turning the hydroxyl into a good leaving group. A subsequent Sₙ2 attack by the resulting phenoxide ion on the activated alcohol carbon completes the ether formation with inversion of configuration.[8][11]

Diagram: Mitsunobu Reaction Workflow

Caption: High-level workflow for the Mitsunobu synthesis route.

Detailed Experimental Protocol (Mitsunobu Route):

-

Step 1: Reactant Charging & Inerting: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxypiperidine (1.0 eq.), phenol (1.1 eq.), and triphenylphosphine (1.2 eq.). Dissolve the solids in anhydrous tetrahydrofuran (THF).

-

Step 2: Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 30 minutes.[9][12] Expert Insight: This slow addition is critical to control the exotherm and prevent side reactions.

-

Step 3: Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Step 4: Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove.[13] Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the N-Boc-3-phenoxypiperidine intermediate.

-

Step 5: Deprotection: Dissolve the purified intermediate in a suitable solvent like ethyl acetate or 1,4-dioxane. Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or gaseous HCl) and stir at room temperature for 2-4 hours.

-

Step 6: Isolation: The hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield the final product.

Route B: Williamson Ether Synthesis

The Williamson ether synthesis is a classic, cost-effective method for preparing ethers.[14][15] It involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group.[11] In this context, it is adapted to react a deprotonated alcohol (3-hydroxypiperidine) with an activated aryl system.

Causality & Mechanism: This Sₙ2 reaction requires the deprotonation of the alcohol to form a nucleophilic alkoxide.[11][15] A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of N-protected 3-hydroxypiperidine.[14][16] The resulting alkoxide then attacks an electrophilic aryl partner. However, simple halobenzenes are unreactive towards Sₙ2 attack. Therefore, an activated aryl halide (e.g., fluoronitrobenzene followed by reduction) or an Ullmann condensation (a copper-catalyzed variation) is typically employed for aryl ether synthesis.[16][17]

Detailed Experimental Protocol (Williamson Route):

-

Step 1: Alkoxide Formation: In a dry flask under an inert atmosphere, suspend a strong base like sodium hydride (1.2 eq., 60% dispersion in mineral oil) in an anhydrous aprotic solvent such as DMF or THF.[16]

-

Step 2: Alcohol Addition: Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in the same solvent. Stir at room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will be observed).

-

Step 3: Aryl Addition: Add the activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.0 eq.). Heat the reaction mixture (e.g., to 60-80°C) and stir for 6-12 hours, monitoring by TLC.

-

Step 4: Workup & Purification: Cool the reaction to room temperature and carefully quench by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

-

Step 5: Nitro Group Reduction & Diazotization (if applicable): If a nitro-aryl was used, the nitro group must be reduced to an amine (e.g., using H₂, Pd/C) and subsequently removed or converted as needed. This multi-step process makes the Mitsunobu route often more direct.

-

Step 6: Deprotection and Salt Formation: Follow steps 5 and 6 from the Mitsunobu protocol to obtain the final hydrochloride salt.

Applications in Medicinal Chemistry & Drug Development

This compound is not an end product but a crucial starting material. Its value lies in its ability to be incorporated into more complex molecular architectures that exhibit potent biological activity.

Key Therapeutic Areas:

-

Neuroscience: The scaffold is a key component in the synthesis of selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and other agents for treating depression, anxiety, and other CNS disorders.[1]

-

Analgesics: Derivatives have been explored as potential pain management agents, acting on various receptor systems in the central and peripheral nervous system.[18]

-

Sigma Receptor Ligands: The compound serves as an intermediate for molecules targeting sigma receptors, which are implicated in a range of conditions from neurological disorders to chronic pain.[2]

Diagram: Role as a Synthetic Precursor

Caption: Derivatization pathways from the core starting material.

Handling, Storage, and Safety

As a laboratory chemical, this compound must be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C to ensure long-term stability.[1]

-

Safety: The compound is classified as an irritant. In case of contact, rinse affected areas thoroughly with water. Consult the Safety Data Sheet (SDS) for comprehensive toxicological information and emergency procedures.

Conclusion

This compound is a high-value starting material whose strategic importance in pharmaceutical R&D cannot be overstated. A thorough understanding of its properties and the nuances of its synthesis is critical for its effective application. The Mitsunobu and Williamson reactions provide reliable, albeit different, pathways to its production, with the choice depending on specific project needs. By leveraging this versatile building block, researchers can continue to develop novel and impactful therapeutics, particularly in the challenging field of neuroscience.

References

- 1. chemimpex.com [chemimpex.com]

- 2. betterbiochem.lookchem.com [betterbiochem.lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound (1171992-10-1) for sale [vulcanchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. gold-chemistry.org [gold-chemistry.org]

- 15. byjus.com [byjus.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-Phenoxypiperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Phenoxypiperidine Scaffold

3-Phenoxypiperidine hydrochloride, identified by the CAS Number 1171992-10-1, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development.[1] Its structure, featuring a piperidine ring tethered to a phenyl group through an ether linkage, provides a unique three-dimensional conformation and physicochemical properties that make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide offers a comprehensive overview of this compound, from its synthesis and chemical properties to its applications as a key building block in the development of drugs targeting the central nervous system (CNS).

The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and natural products, owing to its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. When combined with a phenoxy group at the 3-position, the resulting scaffold can engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition at receptor binding sites.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry. As a hydrochloride salt, it typically presents as a white to off-white crystalline powder, a form that enhances its stability and solubility in aqueous media, facilitating its use in biological assays and as a reactant in various solvent systems.[1]

| Property | Value | Source |

| CAS Number | 1171992-10-1 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO·HCl | [1] |

| Molecular Weight | 213.71 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and logical strategy involves the formation of the ether linkage between a piperidine precursor and a phenol moiety. Two primary methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction, both of which offer distinct advantages depending on the starting materials and desired reaction conditions.

Conceptual Synthetic Pathways

The retrosynthetic analysis of this compound points to 3-hydroxypiperidine and phenol as key precursors. The primary challenge lies in the selective formation of the C-O bond.

Caption: Retrosynthetic analysis of 3-Phenoxypiperidine.

Experimental Protocol: A Plausible Synthetic Route via Mitsunobu Reaction

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in peer-reviewed journals, a highly plausible and efficient method would be the Mitsunobu reaction. This reaction is renowned for its mild conditions and stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter.[3] This is particularly advantageous when chiral starting materials are used to produce specific enantiomers.

Principle: The Mitsunobu reaction activates an alcohol for nucleophilic substitution by an acidic pronucleophile (in this case, phenol) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Step-by-Step Methodology:

-

N-Protection of 3-Hydroxypiperidine: To prevent the secondary amine of the piperidine ring from interfering with the reaction, it must first be protected. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group.

-

Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction to isolate the N-Boc-3-hydroxypiperidine.

-

-

Mitsunobu Reaction:

-

In an inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-3-hydroxypiperidine, phenol, and triphenylphosphine in a dry aprotic solvent like tetrahydrofuran (THF).[3]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of DIAD or DEAD in THF to the reaction mixture.[3]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

The reaction workup typically involves removing the solvent and purifying the crude product by column chromatography to isolate N-Boc-3-phenoxypiperidine.

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-3-phenoxypiperidine in a suitable solvent such as ethyl acetate or dioxane.

-

Add a solution of hydrochloric acid (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt.

-

Filter the resulting solid, wash with a non-polar solvent like ether, and dry under vacuum to obtain this compound.

-

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Neuroscience Research

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, particularly those targeting neurological and psychiatric disorders.[2] Its structural features allow for diversification and optimization of lead compounds in drug discovery programs.

Sigma-1 Receptor Ligands

A primary area of interest for 3-phenoxypiperidine derivatives is their interaction with sigma receptors, specifically the sigma-1 (σ₁) receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling and neurotransmitter release.[2]

Ligands that bind to the sigma-1 receptor have shown therapeutic potential in various CNS disorders, including:

-

Neurodegenerative Diseases: Such as Alzheimer's disease, where sigma-1 receptor agonists may offer neuroprotective effects.[2]

-

Psychiatric Disorders: Including depression and anxiety, where modulation of sigma-1 receptors can influence neurotransmitter systems.[2]

-

Chronic Pain: The sigma-1 receptor is involved in pain modulation, making its ligands potential candidates for novel analgesics.[2]

-

Addiction: There is growing interest in the role of sigma-1 receptors in the mechanisms of substance dependence and withdrawal.[2]

The phenoxy group of 3-phenoxypiperidine can be further substituted to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for the sigma-1 receptor. For instance, studies on related phenoxyalkylpiperidines have shown that modifications to the phenoxy ring and the length of the alkyl chain can significantly impact sigma-1 receptor affinity, with some derivatives exhibiting Ki values in the nanomolar range.

Caption: Interaction of 3-phenoxypiperidine derivatives with the Sigma-1 receptor.

Analytical Characterization

A complete analytical characterization is essential to confirm the identity and purity of synthesized this compound. Standard spectroscopic techniques would be employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the protons on the piperidine ring, the phenoxy group, and the exchangeable N-H proton. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR: Would provide signals for each unique carbon atom in the molecule, including the carbons of the piperidine ring, the phenyl group, and the carbon atom involved in the ether linkage.

-

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound. The fragmentation pattern could provide further structural information.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the phenyl group.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward, albeit multi-step, synthesis allows for the creation of a diverse library of derivatives for biological screening. The demonstrated potential of related compounds as high-affinity sigma-1 receptor ligands underscores the importance of this scaffold in the ongoing search for novel therapeutics for a range of challenging CNS disorders. Future research will likely focus on the stereoselective synthesis of 3-phenoxypiperidine derivatives to investigate the enantiomeric selectivity at the sigma-1 receptor and other biological targets, as well as the exploration of a wider range of substitutions on the phenoxy ring to fine-tune the pharmacological profile of these promising compounds.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Phenoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxypiperidine hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1] Its unique structural arrangement, featuring a flexible phenoxy group appended to a piperidine ring, imparts specific conformational properties that are pivotal to its interaction with biological targets. This guide provides a comprehensive exploration of the molecular structure and conformational landscape of this compound, integrating theoretical principles with practical analytical methodologies. While specific experimental data for this exact molecule is not widely published, this paper will draw upon established principles and data from closely related analogs to provide a robust framework for its structural elucidation and conformational analysis. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on the piperidine scaffold.

Introduction: The Significance of the 3-Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional diversification.[2][3] The introduction of a phenoxy substituent at the 3-position of the piperidine ring creates a molecule with a distinct combination of rigidity and flexibility. The piperidine ring itself is conformationally restricted, while the ether linkage to the phenyl group introduces a degree of torsional freedom. This structural feature is of particular interest in drug design, as it allows for precise orientational positioning of the aromatic moiety to interact with biological targets.

This compound has been identified as a key intermediate in the synthesis of compounds targeting neurological and psychiatric disorders.[1][4] Its potential as a selective agonist for the sigma-1 receptor highlights the importance of understanding its three-dimensional structure and conformational dynamics in solution and in the solid state.[4]

Molecular Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structural characterization of this compound relies on a combination of spectroscopic techniques, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

-

Aromatic Protons: A complex multiplet in the aromatic region (typically δ 6.8-7.4 ppm) corresponding to the five protons of the phenyl ring.

-

Piperidine Ring Protons: A series of overlapping multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) for the nine protons on the piperidine ring. The proton at C3, being attached to the carbon bearing the phenoxy group, is expected to be shifted downfield compared to the other methylene protons.

-

N-H Proton: A broad signal, the chemical shift of which is dependent on concentration and solvent, corresponding to the proton on the nitrogen atom. In the hydrochloride salt, this proton will be present.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. Expected signals include:

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 115-160 ppm), with the carbon attached to the oxygen (C-O) being the most downfield.

-

Piperidine Carbons: Five signals in the aliphatic region (typically δ 20-70 ppm). The carbon at C3, directly attached to the electronegative oxygen atom, will be the most downfield of the piperidine carbons.

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C1' (C-O) | - | ~158 |

| Phenyl C2'/C6' | ~6.9 | ~116 |

| Phenyl C3'/C5' | ~7.3 | ~130 |

| Phenyl C4' | ~7.0 | ~122 |

| Piperidine C3 | Multiplet | ~75 |

| Piperidine C2, C4, C5, C6 | Multiplets | ~20-50 |

| Piperidine N-H | Broad singlet | - |

Note: These are predicted values based on standard substituent effects and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key absorption bands expected for this compound include:

-

N-H Stretch: A broad and strong absorption in the region of 2400-2800 cm⁻¹, characteristic of an amine salt.

-

C-O-C Stretch: A strong, sharp absorption band around 1240 cm⁻¹ corresponding to the aryl-alkyl ether linkage.

-

Aromatic C=C Stretch: Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-phenoxypiperidine (the free base), the expected molecular ion peak (M+) would be at m/z 191. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Figure 1: Proposed Mass Spectrometry Fragmentation of 3-Phenoxypiperidine

Caption: Proposed fragmentation pathways for 3-phenoxypiperidine in mass spectrometry.

Conformational Analysis: The Dynamic Nature of the Piperidine Ring

The biological activity of this compound is intrinsically linked to its three-dimensional shape and conformational flexibility. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The phenoxy substituent at the 3-position can exist in either an axial or an equatorial orientation.

Chair Conformations and Steric Considerations

The two primary chair conformations of 3-phenoxypiperidine are in equilibrium.

Figure 2: Chair Conformations of 3-Phenoxypiperidine

Caption: The two chair conformations of 3-phenoxypiperidine.

Generally, for monosubstituted cyclohexanes, the equatorial conformer is favored to avoid 1,3-diaxial interactions. In the case of 3-phenoxypiperidine, the bulky phenoxy group would be expected to preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens at C1 and C5.

However, in the hydrochloride salt, electrostatic interactions can influence the conformational equilibrium. The positively charged nitrogen atom can interact with the partial negative charge on the ether oxygen, potentially stabilizing the axial conformer.[4]

Experimental Determination of Conformation

-

NMR Spectroscopy: The conformation of this compound in solution can be investigated using advanced NMR techniques. The coupling constants (J-values) between vicinal protons on the piperidine ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred chair conformation and the orientation of the phenoxy group can be inferred. For example, a large coupling constant between the proton at C3 and the axial protons at C2 and C4 would suggest an axial orientation of the C3 proton, and therefore an equatorial phenoxy group.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[5] Although a crystal structure for this compound is not publicly available, the general methodology for obtaining such data is well-established.[5] The resulting structural data would provide precise bond lengths, bond angles, and torsion angles, unequivocally defining the conformation of the piperidine ring and the orientation of the phenoxy substituent in the crystalline state.

Table 2: Representative Crystallographic Parameters for a Piperidinium Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Z | 4 |

Note: This is representative data for a generic piperidinium salt and is for illustrative purposes only.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful tool for exploring the conformational landscape of this compound.

-

Molecular Mechanics (MM): Force-field based methods can be used to rapidly screen different conformations and identify low-energy structures.

-

Quantum Mechanics (QM): More accurate ab initio and density functional theory (DFT) calculations can be used to determine the relative energies of the different conformers and to predict spectroscopic properties.

Computational studies on related 3-substituted piperidines have shown that the energy difference between the axial and equatorial conformers is often small, and can be influenced by subtle electronic and steric effects.

Synthesis of this compound

A plausible synthetic route to this compound involves the N-protection of 3-hydroxypiperidine, followed by a Williamson ether synthesis with phenol, and subsequent deprotection and salt formation.

Figure 3: Proposed Synthetic Pathway for this compound

Caption: A potential synthetic route for this compound.

Conclusion: A Structurally Dynamic and Pharmacologically Relevant Scaffold

References

- 1. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]